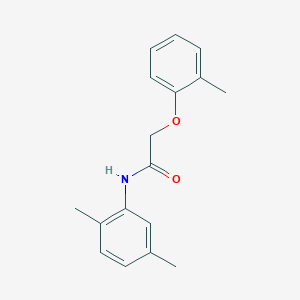

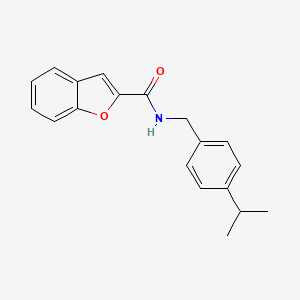

![molecular formula C18H20N4O B5569526 1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)

1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including derivatives similar to the compound of interest, typically involves strategic structural modifications to enhance certain properties. For instance, modifications on the parent pyrazolo[1,5-a]pyrimidinone structure aim to investigate antiinflammatory properties without ulcerogenic activity, indicating a method to enhance therapeutic index and biological compatibility (Auzzi et al., 1983). This approach underlines the importance of specific structural adaptations in achieving desired biological outcomes.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives showcases a diversity in hydrogen bonding and crystalline arrangements, contributing to their physicochemical properties. For example, a study detailed the hydrogen-bonded chain and framework structures in specific pyrazolo[1,5-a]pyrimidine monohydrates, emphasizing the role of molecular interactions in defining the compound's structural integrity and potential reactivity (Portilla et al., 2006).

Chemical Reactions and Properties

The reactivity of pyrazolo[1,5-a]pyrimidine derivatives often involves interactions with various reagents to yield compounds with potential ligand properties for biological receptors. For example, the reaction of ammonium acetate with certain pyrazolo[1,5-a]pyrimidine carboxylates led to the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, illustrating the compound's versatility in forming new chemical entities with potential receptor binding capabilities (Bruni et al., 1994).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility and crystalline form, are crucial for their pharmacological potential and application. Studies on the synthesis, crystalline structure, and biological activity, such as those on trifluoromethylpyrazolo[1,5-a]pyrimidines, provide insights into how these properties can be optimized for better therapeutic efficacy and bioavailability (Aggarwal et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrazolo[1,5-a]pyrimidine derivatives, are pivotal in determining their suitability for further development as pharmacological agents. For example, the study of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines' reactions with 1,3-dicarbonyl compounds reveals the compound's potential for generating novel structures with significant biological activity, demonstrating the synthetic versatility and chemical reactivity of this class of compounds (Zheng & Atta, 2011).

Scientific Research Applications

Pharmacological Properties and Synthesis

Phosphodiesterase Inhibition : A study described the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones, showing specific inhibition of cGMP specific (type V) phosphodiesterase, which is crucial for evaluating potential antihypertensive activities. This research underscores the role of structural modifications in enhancing enzymatic and cellular activity, as well as in vivo efficacy (Dumaitre & Dodic, 1996).

Radioligand Development for PET : Another study focused on the synthesis of a selective ligand, DPA-714, for the translocator protein (18 kDa) with PET imaging applications, highlighting the compound's design with a fluorine atom for labeling and in vivo imaging. This demonstrates the compound's utility in developing diagnostic tools for neurological conditions (Dollé et al., 2008).

Synthesis of Anticancer and Anti-5-lipoxygenase Agents : Research into novel pyrazolopyrimidines derivatives revealed their potential as anticancer and anti-5-lipoxygenase agents, offering insights into structure-activity relationships and the therapeutic potential of these compounds (Rahmouni et al., 2016).

Antimicrobial Activity : A study synthesized novel quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety, showing significant antimicrobial activity. This highlights the compound's potential in developing new antimicrobial agents (Abu‐Hashem & Gouda, 2017).

properties

IUPAC Name |

1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-12-13(2)20-22-17(21-9-8-15(23)11-21)10-16(19-18(12)22)14-6-4-3-5-7-14/h3-7,10,15,23H,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJJODHXGORGJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2N=C(C=C(N2N=C1C)N3CCC(C3)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)

methanone](/img/structure/B5569487.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)

![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)